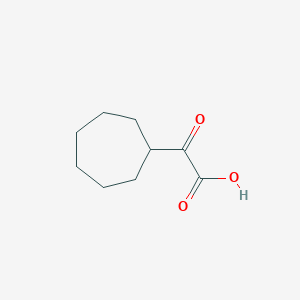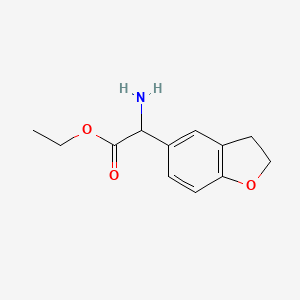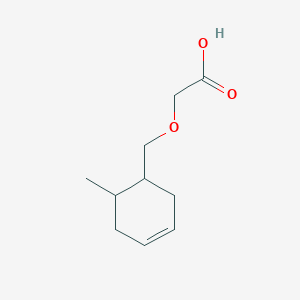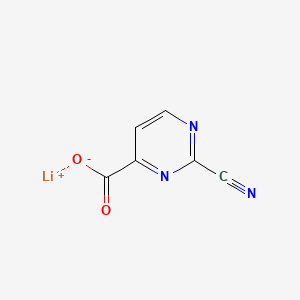![molecular formula C8H14N4 B13617804 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a versatile chemical compound belonging to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a hydrazinylmethyl group attached to a tetrahydroimidazo[1,2-a]pyridine scaffold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method is the radical reaction approach, which utilizes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the efficient construction of the desired compound with high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for large-scale manufacturing. These processes may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydrazinylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which serves as the core structure for 2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Imidazo[4,5-b]pyridine: Another closely related compound with a different fusion pattern of the imidazole and pyridine rings.
Imidazo[4,5-c]pyridine: Similar to imidazo[4,5-b]pyridine but with a different ring fusion.
Uniqueness
This compound is unique due to its hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other imidazopyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H14N4 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethylhydrazine |
InChI |
InChI=1S/C8H14N4/c9-10-5-7-6-12-4-2-1-3-8(12)11-7/h6,10H,1-5,9H2 |
Clé InChI |
VYSFMYLDVCAYNX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C=C(N=C2C1)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


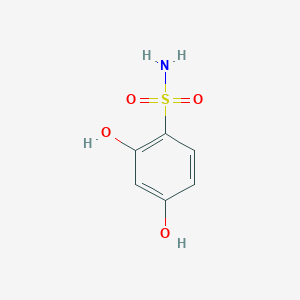
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
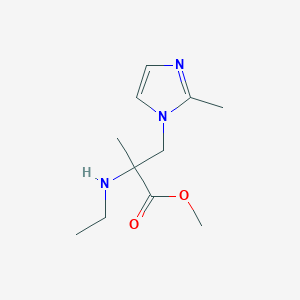
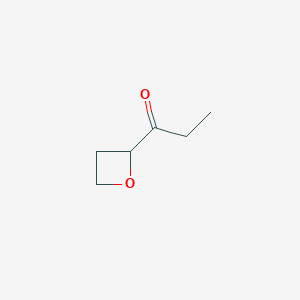
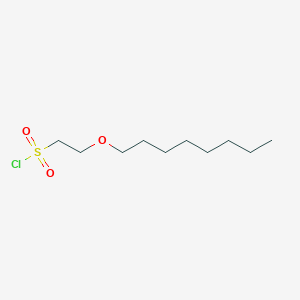
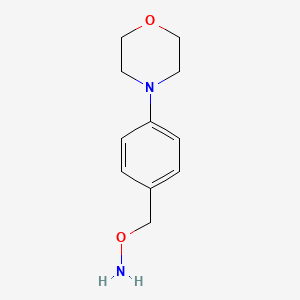

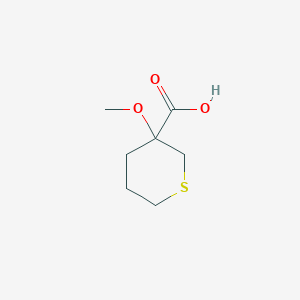
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)
